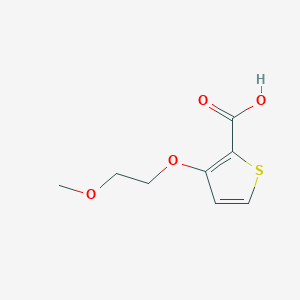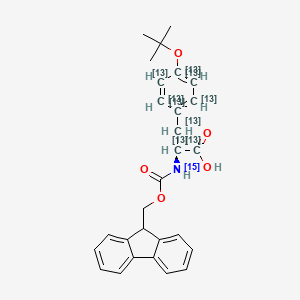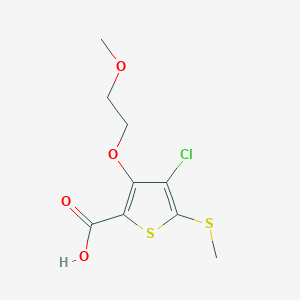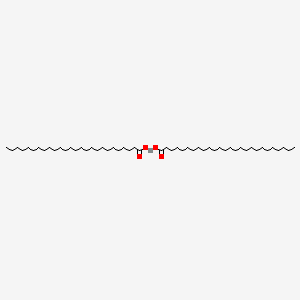![molecular formula C12F26S3 B12062372 Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide is a fluorinated organosulfur compound with the molecular formula C12F26S3 and a molecular weight of 734.28 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide typically involves the reaction of hexafluoropropene dimers with disulfur dichloride in the presence of cesium fluoride as a catalyst. The reaction is carried out in N,N-dimethylformamide, resulting in the formation of the desired trisulfide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulfide to disulfides and thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted fluorinated compounds.
Applications De Recherche Scientifique
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance
Mécanisme D'action
The mechanism by which Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated alkyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can lead to alterations in membrane fluidity and protein function, contributing to its biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] disulfide: A related compound with similar fluorinated alkyl groups but with two sulfur atoms instead of three.
Bis[perfluoro(1,1-dimethylbutyl)] trisulfide: Another trisulfide compound with different fluorinated alkyl groups.
Uniqueness
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide is unique due to its specific fluorinated alkyl groups and trisulfide structure, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity patterns.
Propriétés
Formule moléculaire |
C12F26S3 |
|---|---|
Poids moléculaire |
734.3 g/mol |
Nom IUPAC |
2-[[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]trisulfanyl]-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane |
InChI |
InChI=1S/C12F26S3/c13-3(14,5(17,18)11(33,34)35)1(7(21,22)23,8(24,25)26)39-41-40-2(9(27,28)29,10(30,31)32)4(15,16)6(19,20)12(36,37)38 |
Clé InChI |
AMYYQTQKAUWTOB-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)SSSC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
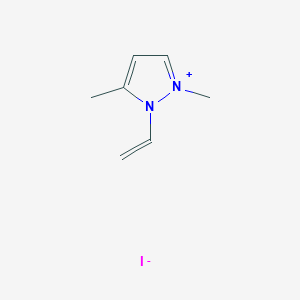

![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
